tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C9H16ClNO4S |
|---|---|
Molecular Weight |
269.75 g/mol |
IUPAC Name |
tert-butyl 2-(chlorosulfonylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(11)6-16(10,13)14/h7H,4-6H2,1-3H3 |
InChI Key |
FMIRRVYEGONTRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Starting Materials and General Strategy
The synthesis of tert-butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate typically begins from tert-butyl azetidine-1-carboxylate derivatives, such as tert-butyl 3-hydroxyazetidine-1-carboxylate or tert-butyl 3-bromoazetidine-1-carboxylate. The Boc (tert-butoxycarbonyl) group protects the azetidine nitrogen, facilitating selective functionalization at the 2- or 3-position of the azetidine ring.
The chlorosulfonylmethyl substituent is introduced via chlorosulfonation reactions or through chlorosulfonylmethylation of an azetidine intermediate bearing a suitable leaving group or reactive site.
Synthetic Routes
Route via 3-Hydroxyazetidine Intermediate
One documented approach involves the conversion of tert-butyl 3-hydroxyazetidine-1-carboxylate into the chlorosulfonylmethyl derivative through nucleophilic substitution or sulfonylation reactions.
Step 1: Preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate via reduction or functionalization of azetidin-3-one derivatives protected with Boc groups. This intermediate can be synthesized with high yields (~99%) and purified by standard extraction and chromatography techniques.
Step 2: Treatment of the hydroxyazetidine with chlorosulfonylmethylating agents such as chlorosulfonylmethane or chlorosulfonyl chloride under controlled conditions, often in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM), to install the chlorosulfonylmethyl group at the 2-position.
Step 3: Purification of the resulting this compound by silica gel chromatography or recrystallization.
This route benefits from the availability of hydroxyazetidine intermediates and mild reaction conditions, but requires careful control of moisture and temperature to avoid side reactions.
Route via 3-Bromoazetidine Intermediate
Another synthetic strategy utilizes tert-butyl 3-bromoazetidine-1-carboxylate as a precursor, which can undergo nucleophilic substitution with chlorosulfonyl-containing nucleophiles.
Step 1: Synthesis of tert-butyl 3-bromoazetidine-1-carboxylate by bromination of tert-butyl azetidine derivatives or via halogen exchange reactions. This intermediate is well-documented and can be prepared in quantitative yields under conditions such as reaction with bromine sources in solvents like N,N-dimethylformamide (DMF) at moderate temperatures (60–100°C).
Step 2: Reaction of the bromoazetidine with chlorosulfonylmethyl nucleophiles or chlorosulfonylmethyl anions generated in situ, often using bases such as potassium tert-butoxide or sodium hydride in aprotic solvents (e.g., THF or DMF). This step introduces the chlorosulfonylmethyl substituent at the 2-position via nucleophilic displacement.
Step 3: Workup includes aqueous extraction, drying over sodium sulfate, and purification by flash chromatography.
This method allows for direct substitution at the bromomethyl position but may require longer reaction times (up to 14 hours) and careful base selection to optimize yields.
Reaction Conditions and Yields
The following table summarizes key reaction parameters and yields reported in the literature for the preparation of this compound and related azetidine derivatives:
Purification and Characterization
Purification of the target compound typically involves silica gel flash chromatography using gradients of ethyl acetate and heptane or petroleum ether. The purified compound is often obtained as a colorless crystalline solid or oil depending on the exact substitution pattern.
Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^15N NMR confirm the azetidine ring and functional group positions.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Infrared Spectroscopy (IR): Detects sulfonyl and carbamate functional groups.
- Elemental Analysis: Verifies purity and composition.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Hydroxyazetidine Route | tert-butyl 3-hydroxyazetidine-1-carboxylate | Chlorosulfonyl chloride, base | THF/DCM, 0–25 °C, 2–4 h | 60–75 | Mild conditions, good control | Requires preparation of hydroxy intermediate |
| Bromoazetidine Route | tert-butyl 3-bromoazetidine-1-carboxylate | Potassium tert-butoxide, chlorosulfonylmethyl nucleophile | DMF/THF, RT–60 °C, 14 h | 62–72 | Direct substitution | Longer reaction time, sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the compound to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the chlorosulfonyl group.
Reduction: Corresponding alcohols.
Oxidation: Sulfonic acids.
Scientific Research Applications
tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Medicinal Chemistry: For developing potential pharmaceutical compounds.
Biological Research: As a reagent for modifying biomolecules.
Industrial Applications: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. The chlorosulfonyl group is highly reactive, allowing it to undergo substitution and other reactions readily. In biological applications, it may interact with biomolecules through covalent bonding, modifying their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine derivatives with diverse substituents exhibit distinct physicochemical properties, reactivity, and applications. Below is a comparative analysis of tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate with structurally analogous compounds.
Structural and Functional Group Analysis
*Calculated based on assumed formula.
Physicochemical Properties
- Polarity : The chlorosulfonyl group increases polarity compared to the ethoxy-oxoethyl analog (TPSA ≈ 90 Ų vs. 55.8 Ų for the ester) .
- Stability : Chlorosulfonyl derivatives are moisture-sensitive, whereas methoxyphenyl (1h) and nitro-containing analogs exhibit greater stability under ambient conditions.
Research Findings and Data
Reactivity Trends
- Chlorosulfonylmethyl substituents enable rapid sulfonamide bond formation, outperforming ester or ether analogs in reaction kinetics .
- Methoxyphenyl groups (as in 1h) enhance π-π stacking in crystal structures, aiding crystallography-based drug design .
Commercial Viability
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